![molecular formula C7H15ClFNO2S B13468957 Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride CAS No. 2913228-96-1](/img/structure/B13468957.png)
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a methanesulfonyl fluoride moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the preparation of the aminocyclohexyl intermediate, which is then reacted with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl fluoride group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into target molecules.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein modification.
Medicine: Potential use in drug development as a precursor for designing enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl fluoride: A simpler analog with similar reactivity but lacking the aminocyclohexyl group.
Cyclohexylamine derivatives: Compounds with similar aminocyclohexyl structures but different functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups instead of sulfonyl fluoride.
Uniqueness
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride is unique due to its combination of an aminocyclohexyl group and a sulfonyl fluoride moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
2913228-96-1 |
|---|---|
Fórmula molecular |
C7H15ClFNO2S |
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
(4-aminocyclohexyl)methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)5-6-1-3-7(9)4-2-6;/h6-7H,1-5,9H2;1H |
Clave InChI |
NCXLVLLDWQLYRP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CS(=O)(=O)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


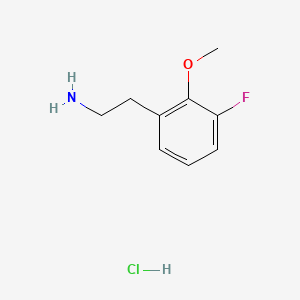
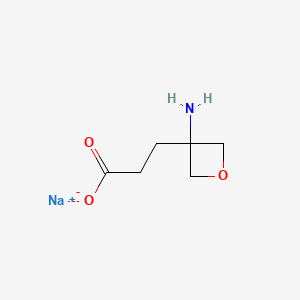
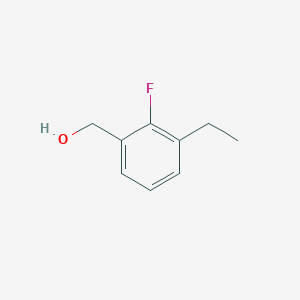
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
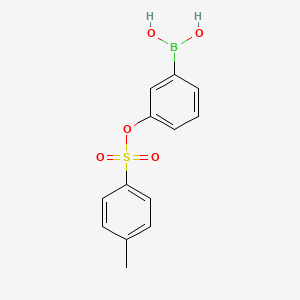
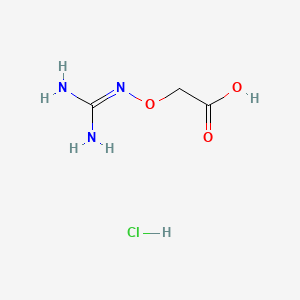
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)
![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)

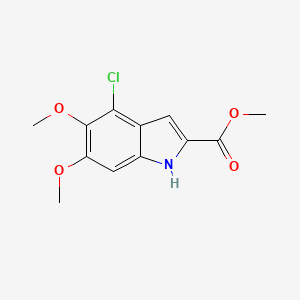

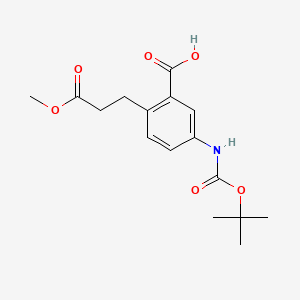
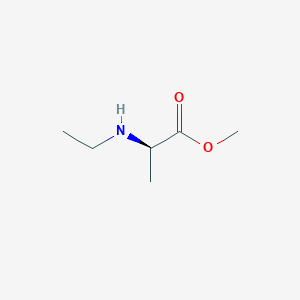
![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
